molecular formula C25H30N2O B10930954 (2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

(2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B10930954
M. Wt: 374.5 g/mol
InChI Key: CHJAHKSNEDRHHA-LQAKELLUSA-N
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Description

(E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features. This compound contains both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the isopropylphenyl and phenylpropenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove double bonds or reduce functional groups, leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE could be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets may lead to the development of new drugs.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-ISOPROPYLPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-PROPEN-1-ONE is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Unlike caffeine, which is primarily known for its stimulant effects, this compound’s diverse structural features allow for a broader range of applications in research and industry.

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

(E)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H30N2O/c1-21(2)24-13-10-23(11-14-24)12-15-25(28)27-19-17-26(18-20-27)16-6-9-22-7-4-3-5-8-22/h3-15,21H,16-20H2,1-2H3/b9-6+,15-12+

InChI Key

CHJAHKSNEDRHHA-LQAKELLUSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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